6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine
CAS No.: 1220037-69-3
Cat. No.: VC2819469
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220037-69-3 |
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Molecular Formula | C9H12ClN3O |
Molecular Weight | 213.66 g/mol |
IUPAC Name | 6-chloro-N-(oxolan-2-ylmethyl)pyrazin-2-amine |
Standard InChI | InChI=1S/C9H12ClN3O/c10-8-5-11-6-9(13-8)12-4-7-2-1-3-14-7/h5-7H,1-4H2,(H,12,13) |
Standard InChI Key | IXFSVULDICNPMQ-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CNC2=CN=CC(=N2)Cl |
Canonical SMILES | C1CC(OC1)CNC2=CN=CC(=N2)Cl |
Introduction
Structural Analysis and Properties
Molecular Structure
The compound consists of a pyrazine ring with a chlorine atom at position 6 and an amino group at position 2. This amino group is connected to a tetrahydrofuran ring via a methylene bridge. The tetrahydrofuran component introduces an oxygen-containing heterocycle that may contribute to specific binding interactions in biological systems.
Table 1: Predicted Physical Properties
Property | Predicted Value | Basis for Prediction |
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Physical State | Crystalline solid | Common for similar pyrazine derivatives |
Solubility | Moderate in organic solvents | Based on functional groups present |
Molecular Weight | ~227 g/mol | Calculated from molecular formula C₉H₁₂ClN₃O |
Melting Point | 110-150°C (estimated) | Typical range for similar pyrazine compounds |
Synthesis Methods
General Synthetic Approach
The synthesis of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine likely follows procedures similar to those used for related pyrazine derivatives. Based on the synthetic procedures outlined for similar compounds in the literature, a viable approach would involve the reaction of a 2,6-dichloropyrazine precursor with (tetrahydrofuran-2-yl)methanamine.
Specific Synthetic Route
A related compound, methyl 3-amino-6-chloro-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrazine-2-carboxylate, has been synthesized using 5,6-dichloropyrazine methyl ester and racemic-(tetrahydrofuran-2-yl)methanamine . This synthetic procedure provides insight into potential approaches for synthesizing our target compound.
The synthesis typically involves nucleophilic aromatic substitution, where the amine group of (tetrahydrofuran-2-yl)methanamine displaces one of the chlorine atoms on the pyrazine ring. This reaction generally requires mild heating and an appropriate solvent system, potentially with a base to neutralize the hydrogen chloride generated during the reaction.
Chemical Reactivity
Reactive Sites
The chemical structure of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine contains several sites with potential reactivity:
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The remaining chlorine atom at position 6 of the pyrazine ring can undergo further nucleophilic substitution reactions.
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The secondary amine group can participate in various transformations, including acylation, alkylation, and condensation reactions.
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The pyrazine nitrogen atoms can coordinate with metal ions or participate in hydrogen bonding.
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The tetrahydrofuran oxygen can act as a hydrogen bond acceptor or coordinate with Lewis acids.
Reaction Type | Reactive Site | Potential Products |
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Nucleophilic Substitution | C-6 Chlorine | Amino, alkoxy, or thiol derivatives |
Acylation | Secondary Amine | Amide derivatives |
Alkylation | Secondary Amine | Tertiary amine derivatives |
Metal Coordination | Pyrazine N atoms | Metal complexes |
Oxidation | Tetrahydrofuran ring | Ring-opened products |
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight (~227 g/mol) along with characteristic fragmentation patterns. These might include loss of the tetrahydrofuran moiety or cleavage at the amine linkage.
Biological and Pharmaceutical Applications
Structure-Activity Relationships
The structural features of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine can be analyzed in the context of structure-activity relationships:
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The chloro substituent may enhance lipophilicity and membrane permeability.
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The secondary amine provides a hydrogen bond donor site.
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The tetrahydrofuran ring introduces a conformationally constrained oxygen-containing moiety that could influence binding to target proteins.
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The pyrazine core offers multiple nitrogen atoms that can participate in hydrogen bonding or π-stacking interactions with biological targets.
Research Context and Future Directions
Future Research Opportunities
Several promising directions for future research on this compound include:
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Comprehensive characterization of physical and chemical properties
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Exploration of biological activities through screening against various targets
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Investigation of structure-activity relationships through the synthesis of analogues
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Development of more efficient synthetic routes
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Evaluation of potential applications in medicinal chemistry and materials science
Research Direction | Methodology | Expected Outcomes |
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Physicochemical Characterization | X-ray crystallography, DSC, TGA | Structural confirmation, thermal properties |
Biological Screening | In vitro assays against various targets | Identification of potential therapeutic applications |
SAR Studies | Synthesis of analogues with varying substituents | Understanding of structural features critical for activity |
Synthetic Optimization | Flow chemistry, green chemistry approaches | More efficient and sustainable production methods |
Computational Studies | Molecular docking, QSAR | Prediction of binding modes and optimization of activity |
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